An In-depth Technical Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
An In-depth Technical Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, three fluorine atoms, and a nitro group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its emerging applications, and essential safety and handling protocols.
Section 1: Core Chemical Identity and Properties
CAS Number: 1020718-01-7[1][2]
Molecular Formula: C₆HBrF₃NO₂[1][2]
Molecular Weight: 255.98 g/mol [1][2]
Physicochemical Properties
Detailed experimental data for the physical properties of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 1-Bromo-3,4,5-trifluorobenzene, the following characteristics can be anticipated:
| Property | Expected Value/State | Rationale/Comparison |
| Physical State | Likely a solid at room temperature | The presence of the polar nitro group and the overall high molecular weight would likely lead to a higher melting point compared to its non-nitrated analog, 1-bromo-3,4,5-trifluorobenzene, which is a liquid. |
| Melting Point | Not available | |
| Boiling Point | Elevated | Expected to be significantly higher than related non-nitrated compounds due to increased polarity and molecular weight. For reference, 1-bromo-3,4,5-trifluorobenzene has a boiling point of 43 °C at 15 mmHg.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | The aromatic and halogenated nature suggests solubility in organic media, while the overall nonpolar character predicts low aqueous solubility. |
| Storage | Should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] It is recommended to be sealed in a dry environment at 2-8°C.[2] | To prevent degradation and ensure stability. |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: A single resonance, likely a triplet or a more complex multiplet, in the aromatic region, arising from the coupling of the single proton with the adjacent fluorine atoms.
-
¹³C NMR: Six distinct resonances for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents (Br, F, NO₂) and C-F coupling.
-
¹⁹F NMR: Three distinct resonances, each showing coupling to the other fluorine atoms and potentially to the neighboring proton.
-
IR Spectroscopy: Characteristic absorption bands for the C-NO₂ stretching (symmetric and asymmetric), C-Br stretching, C-F stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.
Section 2: Synthesis and Reaction Chemistry
A definitive, published synthesis protocol for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related polyhalogenated and nitrated aromatic compounds.
Proposed Synthetic Pathway
A logical approach would involve the nitration of a suitable precursor, such as 1-bromo-2,3,4-trifluorobenzene. The directing effects of the halogen substituents would need to be carefully considered.
Step-by-Step Methodology (Hypothetical Protocol):
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Nitration Reaction: To the cooled nitrating mixture, slowly add 1-bromo-2,3,4-trifluorobenzene while maintaining a low temperature to control the reaction rate and prevent the formation of dinitrated byproducts.[5]
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is poured over ice, and the crude product is extracted with a suitable organic solvent.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Reactivity and Mechanistic Considerations
The chemical behavior of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is dictated by its array of functional groups:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three fluorine atoms and the nitro group strongly activates the aromatic ring towards nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by various nucleophiles. The positions ortho and para to the nitro group are particularly activated.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and amide bond formation.
-
Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Section 3: Applications in Drug Discovery and Development
The primary application of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is as a specialized building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector.
Role as a Building Block for Protein Degraders (PROTACs)
This compound is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][7]
2-Bromo-3,4,5-trifluoro-1-nitrobenzene serves as a versatile scaffold for the synthesis of the target protein-binding moiety or the E3 ligase ligand component of a PROTAC. The reactive handles (Br and NO₂) allow for the strategic attachment of linkers and other pharmacophoric elements. The trifluorinated phenyl ring can also impart desirable properties to the final PROTAC molecule, such as improved metabolic stability and cell permeability.
Potential in Agrochemical Synthesis
Related trifluoronitrobenzene compounds are utilized in the agrochemical industry.[8] It is plausible that 2-Bromo-3,4,5-trifluoro-1-nitrobenzene could also serve as an intermediate in the synthesis of novel pesticides and herbicides.
Section 4: Safety, Handling, and Regulatory Information
As a research chemical, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene should be handled with appropriate care, following standard laboratory safety procedures.
Hazard Identification
Based on data for similar compounds, the following GHS hazard statements are associated with this chemical:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray.[9] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Section 5: Conclusion
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a valuable and versatile building block with significant potential in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its synthesis and physical properties are still emerging, its chemical structure suggests a rich reactivity profile that can be exploited for the creation of novel and complex molecules. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.
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